![molecular formula C19H28BrNO5 B4040256 1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4040256.png)
1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine typically involves multiple steps, starting with the bromination of 4,6-dimethylphenol to form 2-bromo-4,6-dimethylphenol. This intermediate is then reacted with 3-chloropropylamine to form 3-(2-bromo-4,6-dimethylphenoxy)propylamine. The final step involves the reaction of this intermediate with 3-methylpiperidine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the phenoxy group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The brominated phenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring may also play a role in the compound’s biological effects by interacting with neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-dimethylphenol: A precursor in the synthesis of the target compound.
3-(2-Bromo-4,6-dimethylphenoxy)propylamine: An intermediate in the synthetic route.
4,6-Dimethylphenol: A structurally related compound with different functional groups.
Uniqueness
1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-[3-(2-bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.C2H2O4/c1-13-6-4-7-19(12-13)8-5-9-20-17-15(3)10-14(2)11-16(17)18;3-1(4)2(5)6/h10-11,13H,4-9,12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOJXYDHSPGTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=C(C=C(C=C2Br)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4040179.png)
![N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]-N-propylpropan-1-amine;oxalic acid](/img/structure/B4040187.png)
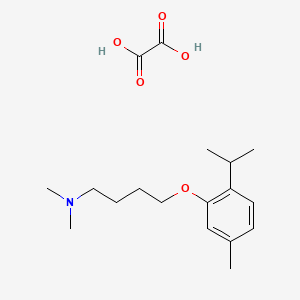
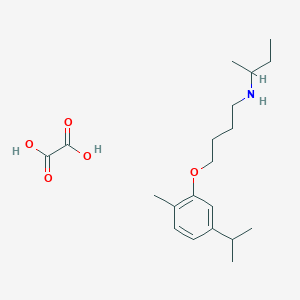
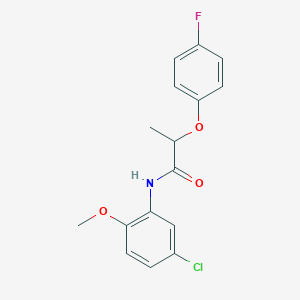
![1-(2-fluorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4040209.png)
![N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]-2-butanamine oxalate](/img/structure/B4040214.png)
![2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-chloro-4-nitrobenzoate](/img/structure/B4040226.png)
![3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4040228.png)
![N'-[2-(4-chlorophenoxy)ethyl]propane-1,3-diamine;oxalic acid](/img/structure/B4040233.png)
![(2E)-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B4040243.png)
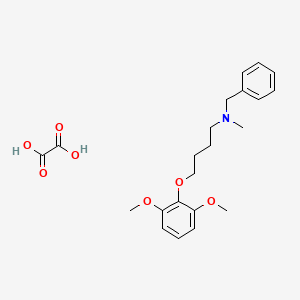
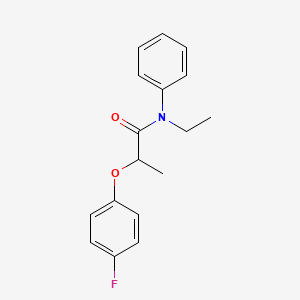
![1-[2-(2-biphenylyloxy)ethyl]-3,5-dimethylpiperidine oxalate](/img/structure/B4040276.png)
